

Triethylvinylsilane chemical properties and reactivity

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An In-Depth Technical Guide to the Chemical Properties and Reactivity of **Triethylvinylsilane** for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the chemical properties and reactivity of **triethylvinylsilane**, a versatile organosilicon compound. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in various synthetic applications.

Chemical Properties of Triethylvinylsilane

Triethylvinylsilane is a clear, colorless liquid with a characteristic odor. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, application, and characterization.

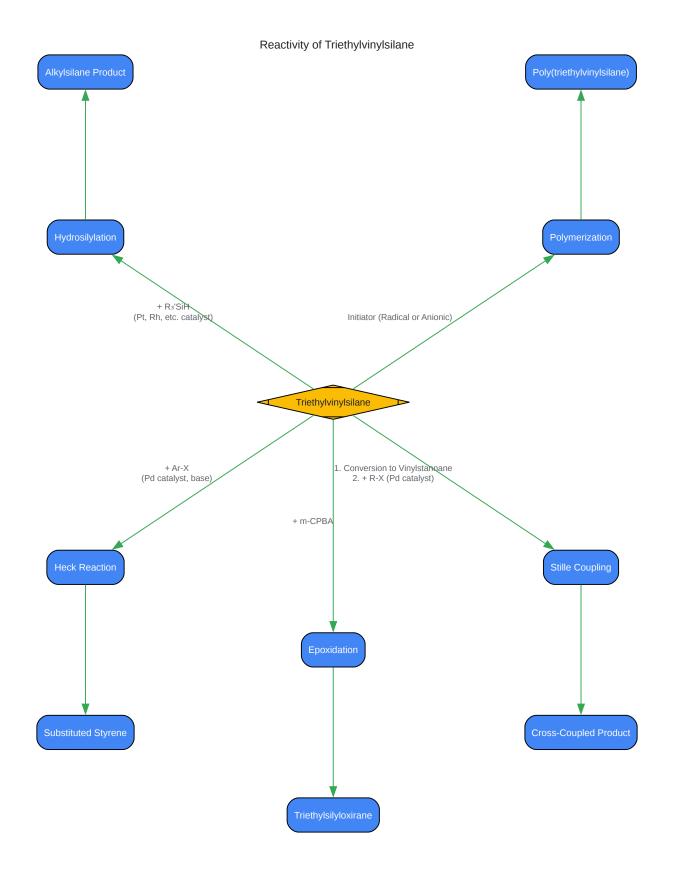


Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₈ Si	[1][2]
Molecular Weight	142.31 g/mol	[1]
Boiling Point	146-147 °C	[1][2]
Melting Point	Not available	
Density	0.771 g/mL at 25 °C	[1][2]
Refractive Index (n ²⁰ /D)	1.434	[1][2]
Flash Point	25 °C (77 °F) - closed cup	[1]
CAS Number	1112-54-5	[1][2]

Reactivity of Triethylvinylsilane

The reactivity of **triethylvinylsilane** is primarily dictated by the presence of the vinyl group and the silicon-carbon bond. This dual functionality allows it to participate in a variety of chemical transformations, making it a valuable building block in organic synthesis.





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Caption: Key reactions of triethylvinylsilane.



Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride bond across the double bond of the vinyl group. This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst. The reaction proceeds with high efficiency and is a fundamental method for the formation of silicon-carbon bonds[3].

Reaction Scheme: (C₂H₅)₃SiCH=CH₂ + R₃'SiH → (C₂H₅)₃SiCH₂CH₂SiR₃'

The regioselectivity of the hydrosilylation of vinylsilanes can be influenced by the choice of catalyst and substrate.

Polymerization

The vinyl group of **triethylvinylsilane** can undergo polymerization through various mechanisms, including free-radical and anionic polymerization, to form poly(**triethylvinylsilane**).

- Free-Radical Polymerization: Initiated by compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide, this method produces polymers with a range of molecular weights[4][5][6]. The properties of the resulting polymer can be tailored by controlling the reaction conditions.
- Anionic Polymerization: This living polymerization technique, often initiated by organolithium reagents like n-butyllithium, allows for the synthesis of polymers with well-defined molecular weights and low polydispersity[7][8][9]. This control is particularly valuable for creating block copolymers.

The resulting polysilanes have potential applications in areas such as ceramics, photoresists, and as precursors to silicon carbide.

Cross-Coupling Reactions

Triethylvinylsilane can participate in palladium-catalyzed cross-coupling reactions, serving as a vinyl-group donor.

• Heck Reaction: In the Heck reaction, **triethylvinylsilane** can couple with aryl or vinyl halides (or triflates) in the presence of a palladium catalyst and a base to form substituted styrenes



or dienes[10][11]. This reaction is a powerful tool for constructing complex organic molecules.

• Stille Coupling: While **triethylvinylsilane** itself is not a direct partner in the Stille reaction, it can be readily converted to a vinylstannane, which then participates in the Stille coupling with organic halides or triflates[12][13][14]. This two-step sequence provides access to a wide range of cross-coupled products.

Other Reactions

The double bond in **triethylvinylsilane** can also undergo other typical alkene reactions, such as epoxidation with peroxy acids (e.g., m-CPBA) to form triethylsilyloxirane.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of **triethylvinylsilane** in synthesis. The following are representative protocols for some of its key reactions.

Synthesis of Triethylvinylsilane

A common method for the synthesis of **triethylvinylsilane** is the reaction of a vinyl Grignard reagent with triethylchlorosilane.

Materials:

- Magnesium turnings
- Vinyl bromide or vinyl chloride
- Triethylchlorosilane
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether

Procedure:



- In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
- Add a small crystal of iodine to activate the magnesium.
- Add a solution of vinyl bromide in anhydrous THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent.
- Once the reaction has started, add the remaining vinyl bromide solution at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
- Cool the reaction mixture to 0 °C and add a solution of triethylchlorosilane in anhydrous diethyl ether dropwise.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by fractional distillation to obtain **triethylvinylsilane**.

Platinum-Catalyzed Hydrosilylation of an Alkene with Triethylsilane

This protocol describes a general procedure for the hydrosilylation of a terminal alkene using triethylsilane, with **triethylvinylsilane** acting as a representative substrate for reaction with another silane.



Materials:

- Triethylvinylsilane
- Triethylsilane
- Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)
- · Anhydrous toluene

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **triethylvinylsilane** (1.0 eq) and anhydrous toluene.
- Add triethylsilane (1.1 eq) to the solution.
- Add a catalytic amount of Karstedt's catalyst (e.g., 10-50 ppm Pt) to the reaction mixture.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
- Monitor the progress of the reaction by GC-MS or ¹H NMR spectroscopy.
- Once the reaction is complete, the product can often be used without further purification, or the catalyst can be removed by passing the solution through a short plug of silica gel.
- If necessary, the product can be purified by distillation under reduced pressure.

Free-Radical Polymerization of Triethylvinylsilane

This protocol outlines the bulk polymerization of **triethylvinylsilane** using AIBN as a radical initiator.

Materials:

- **Triethylvinylsilane** (purified by distillation)
- Azobisisobutyronitrile (AIBN) (recrystallized)



Procedure:

- Place purified **triethylvinylsilane** in a polymerization tube.
- Add a calculated amount of AIBN (e.g., 0.1-1 mol% relative to the monomer).
- Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
- · Seal the tube under vacuum.
- Heat the tube in a thermostatically controlled oil bath at a temperature sufficient to decompose the initiator (e.g., 60-80 °C for AIBN).
- Allow the polymerization to proceed for the desired time.
- Cool the tube, open it, and dissolve the viscous polymer in a suitable solvent (e.g., toluene).
- Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
- Collect the polymer by filtration and dry it under vacuum to a constant weight.

Heck Reaction of Triethylvinylsilane with an Aryl Halide

This protocol provides a general method for the palladium-catalyzed Heck coupling of **triethylvinylsilane** with an aryl iodide.

Materials:

- Triethylvinylsilane
- Aryl iodide (e.g., iodobenzene)
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Triethylamine (Et₃N)
- Anhydrous N,N-dimethylformamide (DMF)



Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve the aryl iodide (1.0 eq), palladium(II) acetate (1-5 mol%), and triphenylphosphine (2-10 mol%) in anhydrous DMF.
- Add triethylamine (2.0 eq) and **triethylvinylsilane** (1.2 eq) to the reaction mixture.
- Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
- Cool the reaction mixture to room temperature and dilute with diethyl ether.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Applications in Drug Development and Materials Science

While direct applications of **triethylvinylsilane** in marketed pharmaceuticals are not widely documented, its reactivity profile makes it a valuable tool in medicinal chemistry and drug delivery research.

- Scaffold for Bioactive Molecules: The vinylsilane moiety can be incorporated into more
 complex molecules through cross-coupling reactions. These molecules can then be
 evaluated for biological activity. Vinylsilanes are precursors to a variety of organic structures,
 and their unique reactivity can be exploited in the synthesis of novel drug candidates[15].
- Functionalized Polymers for Drug Delivery: Polymers and copolymers derived from
 triethylvinylsilane can be designed to have specific properties for drug delivery
 applications. The silane functionality can be used to tune the hydrophobicity, degradability,
 and drug-loading capacity of the polymer matrix[7][16][17]. For example, polymers containing
 silane groups can be used to create hydrogels with controlled crosslinking densities for
 sustained drug release[18][19][20].



 Biomaterial Modification: The reactivity of the vinyl group allows for the grafting of triethylvinylsilane onto the surfaces of biomaterials to modify their properties, such as biocompatibility and adhesion.

Conclusion

Triethylvinylsilane is a versatile and reactive organosilicon compound with a broad range of applications in organic synthesis. Its ability to undergo hydrosilylation, polymerization, and cross-coupling reactions makes it a valuable building block for the creation of complex molecules and functional materials. For researchers in drug development, **triethylvinylsilane** offers opportunities for the synthesis of novel bioactive compounds and the development of advanced drug delivery systems. The experimental protocols provided in this guide serve as a starting point for the practical application of this useful reagent.

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